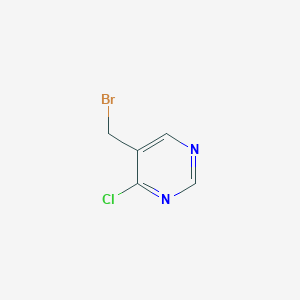
5-(Bromomethyl)-4-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-chloropyrimidine: is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are significant in various biological and chemical processes. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloropyrimidine typically involves the bromination of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to meet industrial and regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-4-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyrimidines.
Applications De Recherche Scientifique
5-(Bromomethyl)-4-chloropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4-chloropyrimidine involves its interaction with nucleophiles due to the presence of the bromomethyl group. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of biological processes, making it useful in medicinal chemistry for the development of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-4-chloropyrimidine
- 5-(Bromomethyl)-2-chloropyrimidine
- 5-(Bromomethyl)-4-fluoropyrimidine
Uniqueness
5-(Bromomethyl)-4-chloropyrimidine is unique due to the specific positioning of the bromine and chlorine atoms on the pyrimidine ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Compared to its analogs, it may exhibit different biological activities and chemical properties, which can be exploited in various applications.
Propriétés
Formule moléculaire |
C5H4BrClN2 |
|---|---|
Poids moléculaire |
207.45 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloropyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |
Clé InChI |
CELVMQZHFSJQJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)


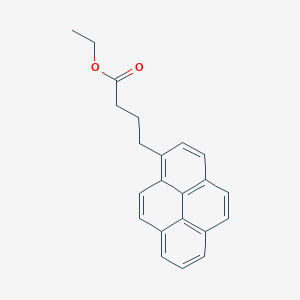
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
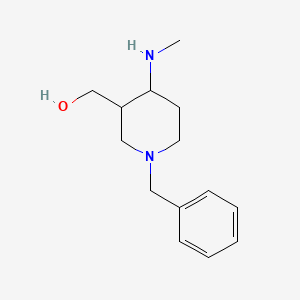
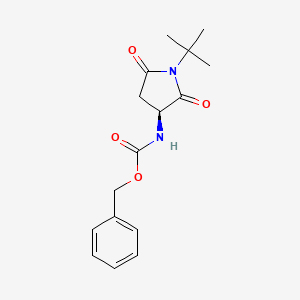
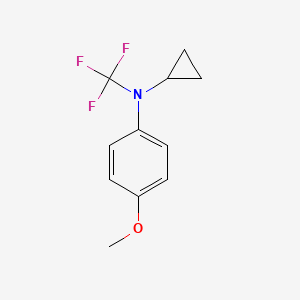

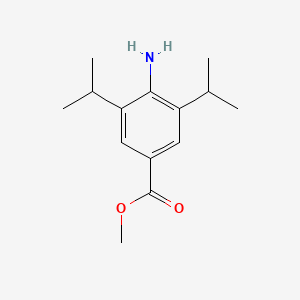
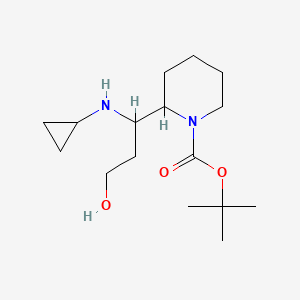
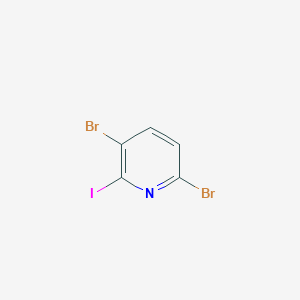
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
